molecular formula C25H23N3O3S B2398980 N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 865657-39-2

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2398980
CAS No.: 865657-39-2
M. Wt: 445.54
InChI Key: JVPZCPVCXNEJBC-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing acetamide derivative with a 1H-imidazole core. Key structural features include:

  • Imidazole ring: Substituted at positions 2 and 5 with 4-methoxyphenyl and phenyl groups, respectively.
  • Sulfanyl linkage: Connects the imidazole’s 4-position to an acetamide group.
  • Acetamide substituent: The nitrogen atom is bonded to a 4-methoxyphenyl group.

Crystallographic analysis using tools like SHELX or ORTEP-3 would clarify its 3D conformation and intermolecular interactions, such as hydrogen bonding patterns .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-12-8-18(9-13-20)24-27-23(17-6-4-3-5-7-17)25(28-24)32-16-22(29)26-19-10-14-21(31-2)15-11-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPZCPVCXNEJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanylacetamide} is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a methoxyphenyl group and an imidazole ring, which are known to influence its biological interactions. The presence of a sulfanyl group may enhance its reactivity and binding affinity to target proteins.

1. Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds, particularly those containing the imidazole moiety. For instance, a compound similar in structure exhibited low-level anticancer activity against various cancer cell lines, including leukemia and breast cancer types, at concentrations around 10 µM . The results indicated that while some cell lines showed sensitivity, the overall efficacy was moderate.

Cell Line Sensitivity
LeukemiaModerate
Breast CancerLow
MelanomaLow

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit mammalian lipoxygenases (ALOX15), which are implicated in inflammation and cancer progression. In particular, substituted derivatives demonstrated selective inhibition of linoleate oxygenase activity, with IC50 values indicating varying potencies depending on structural modifications .

Compound IC50 (LA) IC50 (AA) Selectivity Ratio
Compound 10.010 µM0.032 µM0.018
Compound 2HigherHigherLower

Molecular docking studies suggest that the compound binds effectively within the active site of ALOX15, potentially altering the alignment of fatty acids and affecting catalytic efficiency. This interaction may be facilitated by the structural characteristics of the imidazole ring, which is known for its role in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues .

Case Study 1: In Vitro Evaluation

A study conducted by the National Cancer Institute evaluated a related compound's anticancer activity across multiple cancer cell lines. The findings revealed that while some lines were sensitive, others showed resistance, indicating a need for further structural optimization to enhance efficacy .

Case Study 2: Selective Inhibition of ALOX15

Research focusing on the inhibition of ALOX15 highlighted the importance of specific functional groups in achieving selective inhibition. The study demonstrated that modifications to the methoxyphenyl group significantly affected binding affinity and selectivity towards different substrates .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Heterocyclic Systems

A. N-(4-Methylphenyl)-2-[(4-(3-Methylphenyl)-5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4H-1,2,4-Triazol-3-YL)Sulfanyl]Acetamide ()
  • Core : 1,2,4-Triazole (vs. imidazole in the target compound).
  • Substituents :
    • 4-Methylphenyl on the triazole’s 4-position.
    • 3-Methylphenyl on the triazole’s 5-position.
    • Sulfanyl group replaced by a sulfanylmethyl group.
  • Impact : The triazole’s additional nitrogen may alter hydrogen-bonding capacity and metabolic stability compared to the imidazole core .
B. N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-YL]Sulfanyl]Acetamide ()
  • Core : Same 1H-imidazole as the target compound.
  • Substituents :
    • 3,4-Dimethoxyphenyl on the acetamide (vs. 4-methoxyphenyl).
    • 4-Methylphenyl on the imidazole’s 5-position (vs. phenyl).
  • Impact : Increased methoxy substitution may enhance solubility but reduce membrane permeability. The methyl group on the phenyl ring could sterically hinder binding interactions .
C. N-[4-({[3-(4-Methoxyphenyl)-1,2-Oxazol-5-YL]Methyl}Sulfamoyl)Phenyl]Acetamide ()
  • Core : Isoxazole (vs. imidazole).
  • Substituents :
    • Sulfamoyl linkage (vs. sulfanyl).
    • 4-Methoxyphenyl on the isoxazole.

Functional Group Variations

Sulfanyl vs. Sulfanylmethyl
  • Target Compound : Direct sulfanyl linkage.
  • ’s Compound : Sulfanylmethyl group introduces a methyl spacer.
  • Impact : The methyl group in may reduce rotational freedom, affecting binding to rigid enzyme pockets .
Methoxy Positioning
  • Target Compound : Single 4-methoxy group on phenyl rings.
  • ’s Compound : 3,4-Dimethoxy substitution.
  • Impact : Ortho-substituted methoxy groups can influence electronic effects and π-π stacking in crystal lattices .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Imidazole-based compounds (target and ) likely exhibit stronger hydrogen-bonding networks than triazole or isoxazole derivatives due to the imidazole’s dual nitrogen atoms .
  • Validation : Tools like PLATON () are critical for validating these structures, especially for detecting disorder in methoxy or sulfanyl groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound 1H-Imidazole 4-Methoxyphenyl (imidazole C2), Phenyl (C5), Sulfanyl linkage ~479.6 (calc.) High hydrogen-bonding potential
’s Compound 1,2,4-Triazole 4-Methylphenyl (triazole C4), Sulfanylmethyl group ~484.6 (calc.) Enhanced metabolic stability
’s Compound 1H-Imidazole 3,4-Dimethoxyphenyl (acetamide), 4-Methylphenyl (imidazole C5) ~509.6 (calc.) Increased solubility, steric effects
’s Compound Isoxazole 4-Methoxyphenyl (isoxazole C3), Sulfamoyl linkage ~401.4 Reduced basicity

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